molecular formula C5H6ClN3O2 B3361063 4-Chloro-1,2-dimethyl-5-nitro-1H-imidazole CAS No. 91027-94-0

4-Chloro-1,2-dimethyl-5-nitro-1H-imidazole

Cat. No.: B3361063
CAS No.: 91027-94-0
M. Wt: 175.57 g/mol
InChI Key: AKVOFUOUPZWOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,2-dimethyl-5-nitro-1H-imidazole is a heterocyclic compound with the molecular formula C5H6ClN3O2. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. The presence of chlorine, methyl, and nitro groups on the imidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,2-dimethyl-5-nitro-1H-imidazole typically involves the nitration of 1,2-dimethylimidazole followed by chlorination. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the imidazole ring. Subsequent chlorination using reagents like thionyl chloride or phosphorus pentachloride introduces the chlorine atom at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,2-dimethyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Reduction: Iron powder, hydrochloric acid, ethanol.

Major Products:

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted imidazoles: Formed by nucleophilic substitution of the chlorine atom.

Scientific Research Applications

4-Chloro-1,2-dimethyl-5-nitro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-1,2-dimethyl-5-nitro-1H-imidazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine and methyl groups may also contribute to the compound’s overall reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

    5-Chloro-1-methyl-4-nitroimidazole: Similar structure but with a different substitution pattern.

    2-Chloro-4-nitroimidazole: Another chlorinated nitroimidazole with different substitution positions.

    1,2-Dimethyl-4-nitroimidazole: Lacks the chlorine atom but has similar nitro and methyl groups.

Uniqueness: 4-Chloro-1,2-dimethyl-5-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine, methyl, and nitro groups on the imidazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-1,2-dimethyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-3-7-4(6)5(8(3)2)9(10)11/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVOFUOUPZWOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238372
Record name 4-Chloro-1,2-dimethyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91027-94-0
Record name 4-Chloro-1,2-dimethyl-5-nitro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091027940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-1,2-dimethyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1,2-dimethyl-5-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4-Chloro-1,2-dimethyl-5-nitro-1H-imidazole
Reactant of Route 3
4-Chloro-1,2-dimethyl-5-nitro-1H-imidazole
Reactant of Route 4
Reactant of Route 4
4-Chloro-1,2-dimethyl-5-nitro-1H-imidazole
Reactant of Route 5
Reactant of Route 5
4-Chloro-1,2-dimethyl-5-nitro-1H-imidazole
Reactant of Route 6
4-Chloro-1,2-dimethyl-5-nitro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.